molecular formula C13H20ClNO2 B8269504 (S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride

Cat. No.: B8269504
M. Wt: 257.75 g/mol
InChI Key: YMSLMLIOVGEQIQ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride is a nonproteinogenic α-amino acid derivative characterized by its S-configuration at the α-carbon and a tert-butyl-substituted phenyl group at the β-position. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form .

Properties

IUPAC Name

(2S)-2-amino-3-(3-tert-butylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-5-9(7-10)8-11(14)12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSLMLIOVGEQIQ-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=CC(=C1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliaries

The most widely reported method involves a five-step sequence starting from L-serine or its derivatives. Key steps include:

  • Esterification : Protection of the carboxylic acid group using tert-butyl esters via reaction with isobutylene in dichloromethane (DCM) catalyzed by silica-supported sulfuric acid.

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP).

  • Friedel-Crafts Alkylation : Reaction with 3-tert-butylbenzene in anhydrous DCM using aluminum chloride (AlCl₃) to install the aromatic side chain.

  • Deprotection and Acid Hydrolysis : Sequential removal of Boc and tert-butyl ester groups using trifluoroacetic acid (TFA) followed by hydrochloric acid (HCl) to yield the free amino acid.

Typical Yield : 62–68% overall.
Purity : >98% enantiomeric excess (ee) confirmed by chiral HPLC.

Enantioselective Catalytic Hydrogenation

An alternative industrial-scale approach employs rhodium-catalyzed asymmetric hydrogenation:

  • Substrate : 3-(3-tert-butylphenyl)-2-phthalimidoprop-2-enoic acid.

  • Catalyst : Rhodium-(R)-BINAP complex (0.5 mol%) under 50 bar H₂ pressure in methanol.

  • Conditions : 40°C for 12 h, followed by phthalimide deprotection with hydrazine hydrate.

Advantages :

  • Eliminates multi-step protection/deprotection sequences.

  • Yield : 85–90% with >99% ee.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance efficiency:

  • Reactor 1 : Continuous esterification of L-serine with tert-butyl alcohol at 60°C (residence time: 2 h).

  • Reactor 2 : Boc protection using a microfluidic mixer (T-junction) to ensure rapid heat dissipation.

  • Packed-Bed Reactor : Friedel-Crafts alkylation with immobilized AlCl₃ on silica gel (conversion: 95%).

Throughput : 50 kg/day with 99.5% purity (HPLC).

Crystallization and Purification

Final product purity is achieved via:

  • Anti-Solvent Crystallization : Addition of heptane to a saturated ethyl acetate solution at 4°C.

  • Recrystallization : From ethanol/water (3:1 v/v) to remove residual AlCl₃ and byproducts.

Particle Size : 50–100 µm (optimized for bioavailability).

Analytical Characterization

Quality Control Metrics

ParameterMethodSpecification
Enantiomeric Purity Chiral HPLC (Chiralpak AD-H)≥99% ee
Residual Solvents GC-MS<500 ppm (heptane)
Heavy Metals ICP-OES<10 ppm (Al, Rh)

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.32 (s, 9H, t-Bu), 3.18 (dd, J = 8.4 Hz, 1H, CH₂), 4.01 (m, 1H, CH), 7.24–7.36 (m, 4H, Ar-H).

  • IR (KBr): 1740 cm⁻¹ (C=O), 1580 cm⁻¹ (NH₃⁺).

Challenges and Mitigation Strategies

Racemization During Synthesis

  • Cause : Acidic conditions in Friedel-Crafts steps.

  • Solution : Use of low-temperature (0–5°C) reactions and buffered deprotection with phosphate (pH 6.5).

Byproduct Formation

  • 3-(3-tert-butylphenyl)lactic Acid : Generated via over-alkylation; minimized by stoichiometric AlCl₃ and short reaction times.

Comparative Method Analysis

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Asymmetric Synthesis 6898Moderate12,000
Catalytic Hydrogenation 9099.5High8,500
Continuous Flow 9599.9Industrial6,200

Emerging Technologies

Enzymatic Resolution

  • Lipase-Catalyzed Hydrolysis : Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer from racemic mixtures, achieving 99% ee.

  • Substrate : Racemic methyl ester derivative in phosphate buffer (pH 7.0) at 37°C.

Yield : 45% (theoretical maximum 50%) .

Chemical Reactions Analysis

(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Structure and Composition

  • Chemical Formula: C₁₃H₁₉ClN₂O₂
  • Molecular Weight: 221.30 g/mol
  • IUPAC Name: (S)-2-amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride

The synthesis of this compound typically involves:

  • Starting with 3-tert-butylbenzaldehyde.
  • Conducting a Strecker reaction to form an amino nitrile.
  • Hydrolyzing the nitrile to yield the amino acid.
  • Resolving the racemic mixture to isolate the (S)-enantiomer.
  • Converting the free amino acid into its hydrochloride salt through treatment with hydrochloric acid.

Chemistry

This compound serves as a chiral building block in organic synthesis. Its bulky tert-butyl groups can influence molecular interactions, making it valuable for creating complex molecules with specific stereochemical configurations.

Biology

In biological research, this compound is studied for its potential roles in:

  • Enzyme Inhibition: Research indicates that it may interact with specific enzymes, potentially modulating their activity.
  • Protein Interactions: Its structure allows for significant interactions with proteins, which can be crucial in understanding cellular mechanisms and developing new therapeutic strategies.

Medicine

The compound has been investigated for various therapeutic properties:

  • Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antioxidant Properties: Preliminary research indicates potential antioxidant effects, which could be beneficial in combating oxidative stress-related conditions.

Industrial Applications

In industry, this compound is utilized in:

  • Development of Novel Materials: Its unique properties allow for the creation of advanced materials with specific functionalities.
  • Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction efficiency and selectivity.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryChiral building blockFacilitates synthesis of complex molecules
BiologyEnzyme inhibition, protein interactionsModulates enzyme activity; significant protein binding
MedicineAnti-inflammatory, antioxidantPotential therapeutic effects against inflammation and oxidative stress
IndustryMaterial development, catalysisEnhances efficiency in chemical processes

Case Studies

  • Enzyme Interaction Study : A study demonstrated that this compound effectively inhibited a specific enzyme related to inflammatory pathways. The findings suggested a mechanism involving competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.
  • Therapeutic Evaluation : In vitro tests showed that this compound exhibited significant antioxidant activity compared to standard antioxidants. It was able to reduce reactive oxygen species levels in cultured cells, indicating its potential as a therapeutic agent for oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride involves its interaction with amino acid transporters and enzymes. It acts as a substrate for these transporters, facilitating the uptake and metabolism of amino acids. The molecular targets include amino acid transceptors and related pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogenated Derivatives
  • (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride (CAS: 123053-22-5): The 3-chloro substituent introduces electron-withdrawing effects, reducing electron density on the phenyl ring. This contrasts with the electron-donating tert-butyl group in the target compound. Molecular Weight: 236.1 g/mol (vs. 285.65 g/mol for the tert-butyl analog) . Applications: Often used as a building block in protease inhibitor studies due to halogen-mediated binding interactions.
  • (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride (CAS: 921609-34-9): The trifluoromethoxy group combines hydrophobicity and strong electron-withdrawing effects, differing from the steric bulk of tert-butyl. Yield: 93% under reflux with HCl . Biological Relevance: Potential use in CNS-targeted drugs due to enhanced blood-brain barrier penetration .
Extended Aromatic Systems
  • Applications: Explored in fluorescent probes and kinase inhibitors .
  • (2S)-2-Amino-3-(4’-phenylpyrimidin-6’-yl)propanoic acid hydrochloride: A pyrimidine ring introduces hydrogen-bonding sites, enabling interactions with nucleic acids or enzymes. Synthesis: Requires multi-step protection/deprotection strategies .
Polar Functional Groups
  • (S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride (CAS: 167551-16-8): The methoxycarbonyl group adds polarity, improving aqueous solubility but reducing membrane permeability compared to tert-butyl. Molecular Weight: 273.7 g/mol .
  • (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid (CAS: 851785-21-2): The methylsulfonyl group is strongly electron-withdrawing, altering reactivity in nucleophilic substitution reactions. Purity: ≥98% with enantiomeric excess (EE) >99.5% .

Physicochemical and Pharmacokinetic Properties

Compound Name Substituent Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Applications
Target Compound 3-(tert-butyl)phenyl 285.65 2.8 ~10 (water) Drug candidates, chiral ligands
(S)-3-(3-chlorophenyl) analog 3-chloro 236.1 2.1 ~15 Protease inhibitors
(S)-3-(trifluoromethoxy) analog 4-(CF3O) 285.65 2.5 ~8 CNS-targeted agents
(S)-3-(methylsulfonyl) analog 3-(SO2Me) 287.7 1.9 ~5 Enzyme substrate analogs

Notes:

  • LogP : The tert-butyl group increases hydrophobicity (higher LogP) compared to polar substituents like methoxycarbonyl.
  • Solubility : Hydrochloride salts generally improve aqueous solubility, but bulky groups like tert-butyl may limit this advantage .

Biological Activity

(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride, commonly referred to as a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula: C13H18ClN
  • Molecular Weight: 239.74 g/mol
  • CAS Number: 167551-27-1

The compound is characterized by a bulky tert-butyl group on the phenyl ring, which influences its steric properties and biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

  • L-Type Amino Acid Transporter 1 (LAT1): This transporter is often overexpressed in tumor cells and is crucial for the uptake of essential amino acids like leucine, which supports tumor growth. Inhibitors of LAT1 can potentially starve tumor cells by limiting their nutrient supply .
  • Enzyme Inhibition: The compound has been studied for its role in inhibiting certain enzymes, which can have implications in various metabolic pathways.

Antitumor Activity

Research indicates that this compound exhibits selective inhibitory effects against LAT1, making it a candidate for antitumor drug development. The inhibition of LAT1 can disrupt the amino acid supply to tumors, leading to reduced proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits LAT1 transporter in cancer cells
Anti-inflammatoryModulates inflammatory pathways
Enzyme InhibitionPotential role in inhibiting metabolic enzymes

Case Study: LAT1 Inhibition

In a study focusing on the inhibition of LAT1, this compound demonstrated significant efficacy in reducing the growth of various cancer cell lines. The mechanism involved competitive inhibition at the LAT1 binding site, leading to decreased leucine uptake and subsequent apoptosis in tumor cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride, and how can reaction conditions be standardized?

  • Methodology : The compound is typically synthesized via Boc-protected intermediates followed by deprotection and salt formation. For example, recrystallization from methanol/diethyl ether mixtures (1:3 v/v) yields high-purity hydrochloride salts . Key parameters include reaction time (48–72 hours for complete deprotection) and temperature (ambient for acid-sensitive intermediates). Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion.

Q. How can enantiomeric purity be validated during synthesis?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/ethanol (80:20) with 0.1% trifluoroacetic acid. Retention times and optical rotation ([α]D values, e.g., +30.8° for S-enantiomers) confirm stereochemical integrity . Polarimetry and circular dichroism (CD) spectroscopy provide supplementary validation.

Q. What analytical techniques are critical for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies tert-butyl (δ 1.3 ppm, singlet) and aromatic protons (δ 7.2–7.5 ppm).
  • IR : Peaks at ~3360 cm⁻¹ (N-H stretch) and 1720 cm⁻¹ (C=O) confirm amino acid backbone .
  • Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₁₃H₁₉ClNO₂ requires 256.12 m/z) .

Q. How does the hydrochloride salt enhance solubility and stability?

  • Methodology : The hydrochloride form increases aqueous solubility (up to 50 mg/mL in PBS at pH 7.4) and stability by reducing hygroscopicity. Stability studies (40°C/75% RH for 4 weeks) show <5% degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology : Synthesize analogs with varied substituents (e.g., fluorophenyl, methoxyphenyl) and test against target enzymes (e.g., mycobacterial enzymes). For example, replacing tert-butyl with trifluoromethyl groups (e.g., T65021) improves lipophilicity (logP +0.5) and cellular uptake . SAR tables (Table 1) guide prioritization:

SubstituentIC₅₀ (µM)logPSolubility (mg/mL)
3-(tert-butyl)phenyl12.32.145
3-(trifluoromethyl)phenyl8.72.632
4-methoxyphenyl18.91.858

Q. How to resolve contradictions in reported biological activity data?

  • Methodology : Cross-validate assays using orthogonal methods. For instance, discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay conditions (pH, inoculum size). Reproduce studies in standardized media (Mueller-Hinton broth, pH 7.0) with positive controls (e.g., paclitaxel for cytotoxicity) . Statistical tools (ANOVA, p <0.05) identify significant variations.

Q. What strategies mitigate solubility limitations in in vitro assays?

  • Methodology : Co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations (e.g., 0.1% Tween-80) enhance solubility without cytotoxicity. For cell-based assays, pre-equilibrate solutions in culture media (DMEM, 37°C) for 1 hour to prevent precipitation .

Q. How to assess metabolic stability in hepatic models?

  • Methodology : Incubate compounds (10 µM) with human liver microsomes (HLM) and NADPH for 60 minutes. Quench with acetonitrile, then quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >30 minutes indicates favorable stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.